Methanone,3-isoxazolyl-4-isoxazolyl-(9ci)
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Overview
Description
Methanone,3-isoxazolyl-4-isoxazolyl-(9ci) is a chemical compound with the molecular formula C7H4N2O3 and a molecular weight of 164.12 g/mol . This compound is characterized by the presence of two isoxazole rings attached to a methanone group. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The unique structure of Methanone,3-isoxazolyl-4-isoxazolyl-(9ci) makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone,3-isoxazolyl-4-isoxazolyl-(9ci) typically involves the reaction of appropriate isoxazole derivatives with a methanone precursor. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or copper iodide. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of Methanone,3-isoxazolyl-4-isoxazolyl-(9ci) may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. Purification of the final product is typically achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Methanone,3-isoxazolyl-4-isoxazolyl-(9ci) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The isoxazole rings can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to the formation of various substituted isoxazole derivatives .
Scientific Research Applications
Methanone,3-isoxazolyl-4-isoxazolyl-(9ci) has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methanone,3-isoxazolyl-4-isoxazolyl-(9ci) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target .
Comparison with Similar Compounds
Methanone,3-isoxazolyl-4-isoxazolyl-(9ci) can be compared with other similar compounds, such as:
Methanone,3-isoxazolyl-5-isoxazolyl: Similar structure but with a different substitution pattern on the isoxazole rings.
Methanone,4-isoxazolyl-5-isoxazolyl: Another isomer with a different arrangement of the isoxazole rings.
Methanone,3-isoxazolyl-4-pyrazolyl: Contains a pyrazole ring instead of one of the isoxazole rings.
The uniqueness of Methanone,3-isoxazolyl-4-isoxazolyl-(9ci) lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C7H6N2O3 |
---|---|
Molecular Weight |
166.13 g/mol |
IUPAC Name |
3-(5H-1,2-oxazol-2-yl)-1,2-oxazole-4-carbaldehyde |
InChI |
InChI=1S/C7H6N2O3/c10-4-6-5-11-8-7(6)9-2-1-3-12-9/h1-2,4-5H,3H2 |
InChI Key |
UUQQSFYXFLIJFR-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CN(O1)C2=NOC=C2C=O |
Origin of Product |
United States |
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